1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol

Catalog No.
S663064
CAS No.
6974-61-4
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol

CAS Number

6974-61-4

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol

IUPAC Name

1-(1,3-benzodioxol-5-yl)propan-2-ol

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3

InChI Key

RVMKZYKJYMJYDG-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OCO2)O

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)O

The exact mass of the compound 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol (CAS 6974-61-4) is a critical secondary alcohol intermediate characterized by its 1,3-benzodioxole moiety and a propan-2-ol backbone. In pharmaceutical procurement and process chemistry, it serves as the foundational chiral building block for synthesizing N-substituted dihydro-2,3-benzodiazepines, most notably non-competitive AMPA receptor antagonists such as Talampanel and GYKI 52466. Unlike its ketone counterpart, the alcohol provides a direct handle for stereoselective functionalization via kinetic resolution or asymmetric biocatalysis, enabling the precise installation of the stereocenter required for neurological receptor affinity. Its primary industrial value lies in its ability to bypass complex asymmetric reduction steps, streamlining the production of high-enantiopurity active pharmaceutical ingredients (APIs) [1].

Substituting 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol with generic analogs like 1-phenylpropan-2-ol or upstream precursors like safrole fundamentally disrupts both process efficiency and downstream efficacy. The 1,3-benzodioxole ring is an absolute structural requirement for the target APIs to achieve non-competitive binding at the AMPA receptor; unsubstituted phenyl rings fail to elicit this specific neurological activity. Furthermore, attempting to substitute the alcohol with the corresponding ketone (piperonyl methyl ketone) shifts the burden of stereocontrol onto the manufacturer, requiring expensive asymmetric hydrogenation catalysts or complex reductive aminations that often struggle to achieve the >99% enantiomeric excess (ee) demanded by modern pharmaceutical standards. Procuring the alcohol directly ensures immediate compatibility with highly efficient lipase-mediated kinetic resolutions or stereospecific substitutions [1].

Stereochemical Control via Kinetic Resolution

When synthesizing chiral 2,3-benzodiazepines, establishing the correct stereocenter at the propan-2-ol position is critical. Procuring the racemic alcohol allows for direct enzymatic kinetic resolution (e.g., using lipases or alcohol dehydrogenases), which routinely achieves >99% enantiomeric excess (ee). In contrast, starting from the ketone baseline (piperonyl methyl ketone) requires asymmetric hydrogenation, which often yields lower enantiopurity (<90-95% ee) unless highly specialized and expensive chiral transition-metal catalysts are employed[1].

Evidence DimensionEnantiomeric Excess (ee) via standard processing
Target Compound Data>99% ee achievable via direct lipase-mediated kinetic resolution
Comparator Or BaselineKetone precursor requiring asymmetric reduction (<90-95% ee without specialized catalysts)
Quantified DifferenceDirect alcohol procurement enables >99% ee resolution without high-pressure hydrogenation
ConditionsBiocatalytic resolution vs. standard transition-metal asymmetric hydrogenation

Allows process chemists to achieve the strict enantiopurity required for drugs like Talampanel using cost-effective, sustainable biocatalytic methods.

Downstream Target Affinity (AMPA Receptor)

The pharmacological utility of this compound is heavily dependent on its 1,3-benzodioxole ring. Downstream APIs derived from this specific alcohol (such as the GYKI series and Talampanel) exhibit potent, non-competitive antagonism at the AMPA receptor. If a buyer substitutes this with a generic 1-phenylpropan-2-ol derivative, the resulting compounds completely lose this specific binding affinity, rendering them useless for targeted neurological applications[1].

Evidence DimensionTarget API binding affinity
Target Compound DataHigh-affinity non-competitive AMPA antagonism (GYKI/Talampanel series)
Comparator Or BaselineUnsubstituted 1-phenylpropan-2-ol derivatives (loss of target affinity)
Quantified DifferenceAbsolute requirement of the benzodioxole moiety for AMPA receptor binding
ConditionsIn vitro AMPA receptor binding assays

Confirms that the 1,3-benzodioxole moiety is a non-negotiable structural requirement for this specific class of neurological APIs.

Process Streamlining vs. Alkene Precursors

From a manufacturability standpoint, utilizing 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol bypasses the hazardous and metal-heavy oxidation steps required when starting from alkene precursors like safrole. Procuring the alcohol directly eliminates 1 to 2 synthetic steps (such as Wacker oxidation or hydroboration-oxidation) and entirely removes the risk of palladium or copper contamination in the intermediate, which is a major regulatory hurdle in API scale-up[1].

Evidence DimensionSynthetic steps and metal contamination risk
Target Compound Data0 oxidation steps required; ready for chiral resolution
Comparator Or BaselineSafrole (alkene precursor) requiring Pd/Cu-catalyzed Wacker oxidation
Quantified DifferenceEliminates 1-2 synthetic steps and removes transition-metal contamination risk
ConditionsPharmaceutical scale-up manufacturing

Procuring the alcohol directly bypasses toxic transition-metal oxidations, reducing both process time and costly metal-scavenging steps in API production.

Enantioselective Synthesis of 2,3-Benzodiazepines

The primary industrial use case. The compound is the direct precursor for synthesizing chiral non-competitive AMPA receptor antagonists, such as Talampanel and GYKI 52466, where the propan-2-ol stereocenter dictates the final drug's efficacy [1].

Biocatalytic Desymmetrization and Kinetic Resolution Workflows

Ideal substrate for developing and scaling chemoenzymatic processes. Process chemists use this racemic alcohol to benchmark and deploy lipases or alcohol dehydrogenases (ADHs) for high-ee chiral building block production without heavy metal catalysts[1].

Stereospecific Nucleophilic Substitution

Used in synthetic pathways requiring the conversion of the secondary alcohol to a chiral amine (via mesylation/tosylation and azide displacement or Mitsunobu inversion), maintaining strict stereochemical fidelity for complex API targets [1].

XLogP3

1.9

Other CAS

6974-61-4

Dates

Last modified: 08-15-2023

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